二甲基戊二烯酸酯

描述

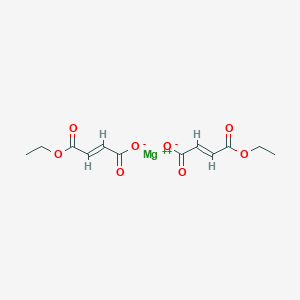

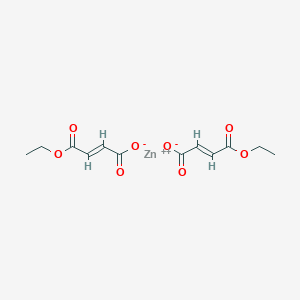

Dimethyl glutaconate, also known as Dimethyl glutaconate, is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

The exact mass of the compound Dimethyl glutaconate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30046. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dimethyl glutaconate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl glutaconate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

二甲基 3-[(Z)-1-丙烯基]戊二酸酯的合成

二甲基戊二烯酸酯可用于二甲基 3-[(Z)-1-丙烯基]戊二酸酯的合成 . 该化合物可用作合成更复杂有机分子的构建块。

菲啶酮衍生物的合成

二甲基戊二烯酸酯的另一个应用是合成菲啶酮衍生物 . 菲啶酮是一类有机化合物,因其潜在的生物活性(包括抗癌特性)而受到研究。

香豆素稠合缺电子二烯的合成

二甲基戊二烯酸酯在哌啶存在下与水杨醛反应,形成香豆素稠合缺电子二烯 . 该反应可能有助于合成具有潜在药物化学应用的复杂有机分子。

巨噬细胞免疫调节

虽然与二甲基戊二烯酸酯没有直接关系,但值得一提的是一种类似的化合物,衣康酸酯。 衣康酸酯是三羧酸循环的副产物,被发现对控制巨噬细胞的免疫表型和炎症反应起着重要作用 . 这表明类似的化合物,如二甲基戊二烯酸酯,可能具有类似的效果,可以进一步研究其免疫调节特性。

在能量代谢中的潜在作用

同样,与衣康酸酯类比,已知衣康酸酯影响巨噬细胞的能量代谢 . 鉴于结构相似性,二甲基戊二烯酸酯可能对细胞能量代谢具有类似的影响,这可能是未来研究的一个有趣领域。

在炎症和免疫反应中的潜在作用

基于以上几点,如果二甲基戊二烯酸酯确实会影响巨噬细胞的代谢,那么它也可能对炎症和免疫反应产生影响 . 这可能对治疗炎症在其中起关键作用的疾病具有意义。

作用机制

Target of Action

Dimethyl glutaconate, also known as dimethyl 2-pentenoate, is a diester It is known to react with various compounds in the presence of catalysts, forming different products .

Mode of Action

Dimethyl glutaconate interacts with its targets through chemical reactions. For instance, it reacts with salicaldehyde in the presence of piperidine to form a coumarin-fused electron-deficient diene . This reaction is an example of how dimethyl glutaconate can interact with other molecules to form new compounds.

Biochemical Pathways

It is known to be used in the synthesis of various compounds . For example, it has been used in the Knoevenagel condensation reaction, a prominent organic reaction commonly utilized in the total synthesis of natural and biologically potent products .

Pharmacokinetics

Its physical properties such as its density (1124 g/mL at 20 °C) and refractive index (n20/D 1452) have been documented . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of dimethyl glutaconate’s action depend on the specific reaction it is involved in. For instance, in the reaction with salicaldehyde, it forms a coumarin-fused electron-deficient diene . This new compound may have different properties and effects compared to the original dimethyl glutaconate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of dimethyl glutaconate. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in. For instance, the reaction with salicaldehyde requires the presence of piperidine as a catalyst .

生化分析

Biochemical Properties

It is known to react with salicaldehyde in the presence of piperidine to form a coumarin-fused electron deficient diene . This suggests that Dimethyl glutaconate can participate in biochemical reactions involving enzymes and other biomolecules.

Molecular Mechanism

It is known to react with salicaldehyde to form a coumarin-fused electron deficient diene , suggesting that it may interact with biomolecules and potentially influence gene expression

属性

IUPAC Name |

dimethyl (E)-pent-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-6(8)4-3-5-7(9)11-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCGFFOFYXLNCG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5164-76-1 | |

| Record name | Dimethyl-pent-2-enedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.210.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dimethyl glutaconate a useful reagent in organic synthesis?

A: Dimethyl glutaconate possesses a unique structure featuring two ester groups conjugated with a double bond. This arrangement makes it a valuable Michael acceptor, meaning it readily reacts with nucleophiles in Michael additions. Furthermore, it can participate in cycloaddition reactions, leading to the formation of cyclic compounds. [, , ]

Q2: Can you provide an example of dimethyl glutaconate's role in constructing complex molecules?

A: One compelling example is its application in synthesizing phenanthridinones [, ]. Researchers successfully utilized dimethyl glutaconate in a base-catalyzed/promoted bicyclization reaction with α,β-unsaturated carbonyl compounds. This reaction efficiently constructs the tricyclic phenanthridinone core, a valuable scaffold found in numerous bioactive compounds. [, ]

Q3: The papers mention "stereoselectivity" in the context of dimethyl glutaconate's reactions. Could you elaborate on this aspect?

A: In certain reactions, for instance, when reacting with cyclopentenone derivatives, dimethyl glutaconate demonstrates stereoselectivity []. This means it preferentially forms one stereoisomer (spatial arrangement of atoms) over others. This selectivity is crucial in organic synthesis, as different stereoisomers can possess distinct biological activities. []

Q4: Are there any limitations associated with the use of dimethyl glutaconate in synthesis?

A: One point to consider is the reactivity of the enone functional group in dimethyl glutaconate, which can react readily with amines at room temperature []. This necessitates careful handling and precise control of reaction conditions to avoid unwanted side reactions. []

Q5: What analytical techniques are employed to characterize and quantify dimethyl glutaconate?

A: Common techniques used to characterize dimethyl glutaconate include melting point determination and spectroscopic methods. Its melting point is reported as 61-62 °C []. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed structural information. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)